

# An In-depth Technical Guide to Dibutyl Malate: Chemical Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Dibutyl malate**, a dialkyl ester of malic acid, is a versatile chemical compound with a broad range of applications in the industrial and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and characterization using various analytical techniques are presented. Furthermore, this guide explores its role as a plasticizer and its reactivity in significant organic reactions, such as the Michael addition and Diels-Alder reaction. All quantitative data is summarized in structured tables for ease of reference, and key chemical pathways are visualized using Graphviz diagrams.

# **Chemical Structure and Identification**

**Dibutyl malate** is the diester formed from malic acid and n-butanol. Its chemical structure features a four-carbon dicarboxylic acid backbone with two butyl ester groups.



Identifier	Value	
IUPAC Name	dibutyl (2Z)-but-2-enedioate[1][2][3]	
Synonyms	Di-n-butyl maleate, DBM, Maleic acid dibutyl ester[4]	
CAS Number	105-76-0[4][5]	
Molecular Formula	C12H20O4[1][2][6]	
Molecular Weight	228.28 g/mol [5][7]	
SMILES String	CCCCOC(=O)/C=C\C(=O)OCCCC[1]	
InChI Key	JBSLOWBPDRZSMB-FPLPWBNLSA-N[5]	

Below is a 2D representation of the chemical structure of dibutyl malate.

2D Structure of **Dibutyl Malate** 

# **Physicochemical Properties**

**Dibutyl malate** is a colorless to pale yellow, oily liquid with a characteristic ester-like odor.[6][8] It is miscible with many organic solvents but has very low solubility in water.[1][8]



Property	Value	Reference
Appearance	Colorless to yellowish oily liquid	[1][2]
Odor	Characteristic ester-like	[2][8]
Boiling Point	281 °C (lit.)	[5]
Melting Point	-85 °C	[1]
Density	0.988 g/mL at 25 °C (lit.)	[5]
Refractive Index (n20/D)	1.445 (lit.)	[5]
Vapor Pressure	0.000620 mmHg @ 25.00 °C	[8]
Flash Point	136.4 °C	[9]
Solubility in water	0.17 g/L at 20 °C	[1]
Solubility in organic solvents	Miscible with methanol, ethanol, acetone, diethyl ether	[8]

# Experimental Protocols Synthesis of Dibutyl Malate via Fischer Esterification

**Dibutyl malate** is commonly synthesized through the Fischer esterification of maleic anhydride with n-butanol, catalyzed by an acid such as p-toluenesulfonic acid.[1]

#### Materials:

- Maleic anhydride (1.0 mol)
- n-Butanol (2.5 mol)
- p-Toluenesulfonic acid (0.02 mol)
- Toluene (as a solvent for azeotropic removal of water)
- 5% Sodium bicarbonate (NaHCO₃) solution



- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- · Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

#### Procedure:

- To a round-bottom flask, add maleic anhydride, n-butanol, p-toluenesulfonic acid, and toluene.
- Assemble the Dean-Stark apparatus and reflux condenser with the flask.
- Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap
  as an azeotrope with toluene.
- Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst) and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>.



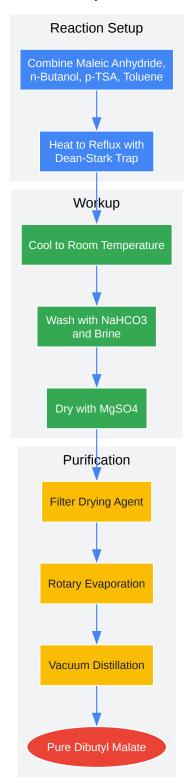




- Filter the drying agent and remove the toluene and excess n-butanol using a rotary evaporator.
- Purify the crude **dibutyl malate** by vacuum distillation to obtain the final product.



#### Synthesis of Dibutyl Malate Workflow



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Experimental Workflow for **Dibutyl Malate** Synthesis



### **Characterization Methods**

Objective: To confirm the chemical structure of the synthesized dibutyl malate.

Instrumentation: 400 MHz NMR Spectrometer

#### Sample Preparation:

- Dissolve 10-20 mg of the purified **dibutyl malate** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

Pulse Program: zg30

• Number of Scans: 16

Relaxation Delay: 1.0 s

• Spectral Width: 12 ppm

#### <sup>13</sup>C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

• Spectral Width: 220 ppm

Expected <sup>1</sup>H NMR Resonances (CDCl<sub>3</sub>, 400 MHz):  $\delta \sim 6.2$  (s, 2H, -CH=CH-),  $\sim 4.2$  (t, 4H, -OCH<sub>2</sub>-),  $\sim 1.7$  (m, 4H, -OCH<sub>2</sub>CH<sub>2</sub>-),  $\sim 1.4$  (m, 4H, -CH<sub>2</sub>CH<sub>3</sub>),  $\sim 0.9$  (t, 6H, -CH<sub>3</sub>).

Expected <sup>13</sup>C NMR Resonances (CDCl<sub>3</sub>, 100 MHz):  $\delta \sim 165$  (-C=O),  $\sim 130$  (-CH=CH-),  $\sim 65$  (-OCH<sub>2</sub>-),  $\sim 30$  (-OCH<sub>2</sub>CH<sub>2</sub>-),  $\sim 19$  (-CH<sub>2</sub>CH<sub>3</sub>),  $\sim 13$  (-CH<sub>3</sub>).



Objective: To identify the functional groups present in dibutyl malate.

Instrumentation: FTIR Spectrometer with Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol.
- Place a small drop of the purified dibutyl malate directly onto the ATR crystal.

#### Data Acquisition:

- Spectral Range: 4000-400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16

#### **Expected Absorption Bands:**

- ~2960 cm<sup>-1</sup> (C-H stretch, alkyl)
- ~1725 cm<sup>-1</sup> (C=O stretch, ester)
- ~1645 cm<sup>-1</sup> (C=C stretch, alkene)
- ~1160 cm<sup>-1</sup> (C-O stretch, ester)

Objective: To assess the purity of the synthesized **dibutyl malate** and identify any impurities.

Instrumentation: GC-MS system

#### GC Conditions:

- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness)
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Inlet Temperature: 250 °C



- Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- Injection Volume: 1 μL (split ratio 50:1)

#### MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 40-400 amu

#### Sample Preparation:

• Prepare a 1000 ppm solution of dibutyl malate in dichloromethane.

# Applications and Key Reactions Plasticizer for Polymers

**Dibutyl malate** is utilized as a plasticizer for various resins, including polyvinyl chloride (PVC), to enhance their flexibility and workability.[8][9]

Experimental Protocol for Evaluating Plasticizer Efficiency:

#### Materials:

- PVC resin
- Dibutyl malate (plasticizer)
- Thermal stabilizer (e.g., a calcium/zinc-based stabilizer)
- Two-roll mill
- Hydraulic press with heating and cooling capabilities
- Tensile testing machine (e.g., Instron)
- Shore A durometer

#### Procedure:



- Compounding: On a two-roll mill heated to 160-170 °C, blend the PVC resin with the thermal stabilizer. Gradually add a predetermined amount of **dibutyl malate** (e.g., 30 parts per hundred parts of resin, phr).
- Molding: Press the compounded PVC sheet in a hydraulic press at 180 °C to form a plaque of uniform thickness (e.g., 1-2 mm).
- Conditioning: Condition the molded plaques at 23  $\pm$  2 °C and 50  $\pm$  5% relative humidity for at least 24 hours before testing.
- Mechanical Testing:
  - Tensile Properties: Cut dumbbell-shaped specimens from the plaques and determine the tensile strength, elongation at break, and 100% modulus according to ASTM D638.
  - Hardness: Measure the Shore A hardness of the plaques according to ASTM D2240.

A lower tensile strength, higher elongation at break, and lower Shore A hardness compared to unplasticized PVC indicate effective plasticization.[10]

# **Intermediate in Chemical Synthesis**

The carbon-carbon double bond in **dibutyl malate** is electron-deficient due to the adjacent ester groups, making it a good Michael acceptor. It can react with various nucleophiles in a conjugate addition reaction.



# Reaction Steps Nucleophile (Nu-) Reaction Steps Nucleophilic Attack at β-carbon Enolate Intermediate Product Michael Adduct

#### Michael Addition of a Nucleophile to Dibutyl Malate

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Logical Flow of the Michael Addition Reaction

**Dibutyl malate** can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives.[11][12] This [4+2] cycloaddition is a powerful tool for the synthesis of six-membered rings.

**Dibutyl malate** is a precursor in the synthesis of sodium dibutyl sulfosuccinate, an anionic surfactant. The process involves the addition of sodium bisulfite across the double bond of **dibutyl malate**.



# Safety and Handling

**Dibutyl malate** may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure.[13] It is toxic to aquatic life with long-lasting effects.[13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Store in a well-ventilated place. Keep cool.

## Conclusion

**Dibutyl malate** is a commercially significant chemical with well-characterized properties and a range of important applications. Its synthesis is straightforward, and its reactivity allows for its use as a versatile intermediate in organic synthesis. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

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